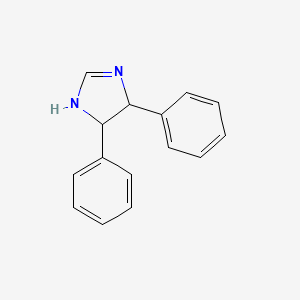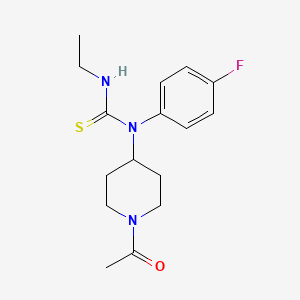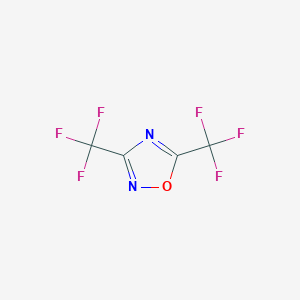
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzohydrazide with phosphoryl chloride, followed by cyclization to form the oxadiazole ring . The reaction conditions often require anhydrous solvents and elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety considerations, such as handling of trifluoromethylated intermediates and by-products, are crucial in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.
Cycloaddition Reactions: It can undergo [2+1] or [3+2] cycloaddition reactions with suitable partners, forming cyclopropanes or pyrazolines.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various trifluoromethylated heterocycles, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can disrupt essential biological processes in microorganisms, leading to their inhibition or death . The compound’s ability to stabilize transition states and activate substrates through hydrogen bonding is also a key aspect of its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups but differ in their core structures.
Trifluoromethylated pyrazoles: These compounds have similar applications in antimicrobial research.
Trifluoromethylated benzoic acids: These compounds are used in similar industrial applications.
Uniqueness
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. The presence of two trifluoromethyl groups further enhances its stability and makes it a valuable compound in various applications .
Propiedades
Número CAS |
4314-43-6 |
|---|---|
Fórmula molecular |
C4F6N2O |
Peso molecular |
206.05 g/mol |
Nombre IUPAC |
3,5-bis(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C4F6N2O/c5-3(6,7)1-11-2(13-12-1)4(8,9)10 |
Clave InChI |
PXUPXSBNYNHILS-UHFFFAOYSA-N |
SMILES canónico |
C1(=NOC(=N1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran](/img/structure/B14159205.png)
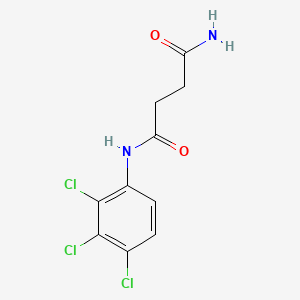
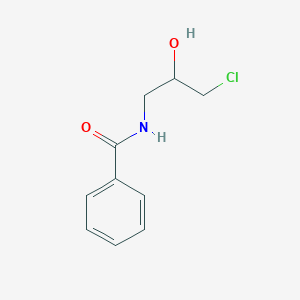
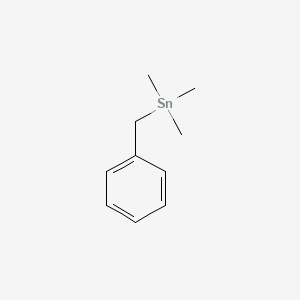

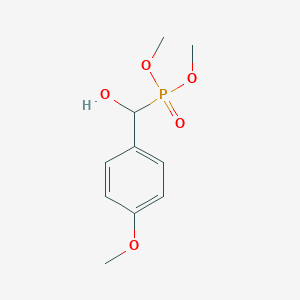

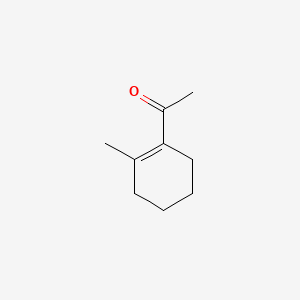
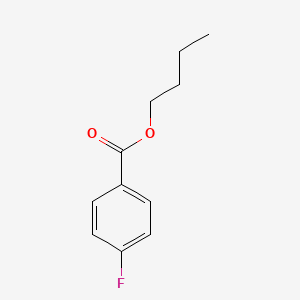
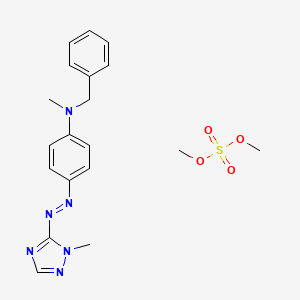
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
